REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.[CH2:15]([O:17][C:18](=O)[O:19]CC)[CH3:16].C([N-]C(C)C)(C)C.[Li+].[Cl-].[NH4+]>O1CCCC1>[CH2:15]([O:17][C:18](=[O:19])[CH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:6][N:7]=1)[CH3:16] |f:2.3,4.5|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=N1)CN1CCOCC1
|
Name
|
|
Quantity
|
23.96 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)=O
|
Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
190.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
204.5 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
|
-13 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional 35 min the reaction mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The biphasic mixture was warmed to 30° C.
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted twice with toluene (120 ml)
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Type
|
CONCENTRATION
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Details
|
the combined organic layers were concentrated by vacuum distillation
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=NC=C(C=C1)CN1CCOCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |